molecular formula C17H14N4O4S B1193825 WEN05-03

WEN05-03

Cat. No.: B1193825
M. Wt: 370.383
InChI Key: WFFCWUWLJVDMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WEN05-03 is a novel inhibitor of type III secretion system ATPase EscN from enteropathogenic Eecherichia coli.

Scientific Research Applications

  • Innovation in Experimental Teaching Model : Shao Da-zhanb (2010) discusses an experimental teaching model at Wenzhou Medical College, focusing on the integration of teaching and research to enhance discipline and specialized construction development (Shao, 2010).

  • WeNMR Structural Biology on the Grid

    : Wassenaar et al. (2011) describe the WeNMR project, a European Union-funded initiative to streamline and automate the analysis of Nuclear Magnetic Resonance (NMR) and Small Angle X-Ray scattering (SAXS) data for molecular structures. The project established computational workflows and services for the scientific community (Wassenaar et al., 2011).

  • Systematic Research Ability Training in Medical Undergraduates : Song Zhang-juan (2012) explores the effectiveness of systematic training of scientific research ability in medical undergraduate teaching at Wenzhou Medical College (Song, 2012).

  • Teaching and Developing High-level Medical Talents : Xu He-jing (2010) discusses the relationship between teaching and scientific research, advocating for using scientific research to improve teaching quality in medical schools (Xu, 2010).

  • Lab-scale Intervention in Science and Technology : Schuurbiers and Fisher (2009) address the importance of integrating the ethical, legal, and social aspects into scientific research and technological developments (Schuurbiers & Fisher, 2009).

  • Networking for Advancement of Nursing Research in Europe : Perälä and Pelkonen (2004) describe the activities of the Work Group of European Nurse Researchers (WENR), focusing on promoting nursing research through conferences and publications (Perälä & Pelkonen, 2004).

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.383

IUPAC Name

2-Carbamoylmethylsulfanyl-N-(2,3-dioxo-1,2,3,4-tetrahydro-quinoxalin-6-yl)-benzamide

InChI

InChI=1S/C17H14N4O4S/c18-14(22)8-26-13-4-2-1-3-10(13)15(23)19-9-5-6-11-12(7-9)21-17(25)16(24)20-11/h1-7H,8H2,(H2,18,22)(H,19,23)(H,20,24)(H,21,25)

InChI Key

WFFCWUWLJVDMNN-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=C(NC(C(N2)=O)=O)C=C1)C3=CC=CC=C3SCC(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WEN05-03, WEN05 03, WEN0503

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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